Fmoc-N-Me-Phe-OH

Catalog No.
S1768285
CAS No.
77128-73-5
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Phe-OH

CAS Number

77128-73-5

Product Name

Fmoc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N

SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

77128-73-5;Fmoc-N-Me-Phe-OH;Fmoc-N-methyl-L-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoicacid;ST51016068;Fmoc-L-MePhe-OH;AmbotzFAA1403;AC1LJQPI;AC1Q3VRE;47598_ALDRICH;SCHEMBL120595;TMA017;47598_FLUKA;CTK7I3109;Fmoc-N-a-methyl-L-Phenylalanine;MolPort-003-934-203;ZINC4521502;FMOC--METHYL-L-PHENYLALANINE;Fmoc-N-alpha-methyl-L-Phenylalanine;AKOS015837150;AKOS015908459;CF-1297;AJ-51421;AK-44762;AM808172

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-D-Phe is a crucial building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and proteins in a controlled laboratory setting. Fmoc-D-Phe, with its Fmoc (Fluorenylmethoxycarbonyl) protecting group, allows for the stepwise addition of amino acids to a growing peptide chain while ensuring proper protection of other reactive sites. This enables the creation of complex peptide structures with desired functionalities [].

Here, the Fmoc group acts as a temporary protecting group for the amino group of D-Phe. It can be selectively removed under mild conditions, allowing for the subsequent coupling of the next amino acid in the peptide sequence [].

Investigating Protein-Protein Interactions

Fmoc-D-Phe can be used as a tool to study protein-protein interactions (PPIs). By incorporating Fmoc-D-Phe residues into specific positions of a protein, researchers can probe the role of chirality (handedness) in protein binding events []. The altered side chain of D-Phe compared to its L-enantiomer (L-Phenylalanine) can affect how the protein interacts with other molecules, providing valuable insights into the structural basis of PPIs [].

Fmoc-N-Methyl-Phenylalanine-Hydroxyl (Fmoc-N-Me-Phe-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a methylene group attached to the nitrogen atom of the amino group. The compound is commonly used in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective deprotection during the synthesis process. Its chemical formula is C25H23NO4C_{25}H_{23}NO_4 and it has a molecular weight of 401.46 g/mol. This compound is notable for its role in enhancing the stability and solubility of peptides, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

There is no known information regarding a specific mechanism of action for this compound.

  • Potential for irritation upon skin contact [].
  • May be harmful if inhaled or ingested [].
  • Standard laboratory safety practices should be followed when handling this compound.
Typical of amino acids, including:

  • Peptide Bond Formation: The carboxylic acid group can react with amines to form peptide bonds, crucial for peptide synthesis.
  • Fmoc Deprotection: The Fmoc group can be removed using base conditions (e.g., piperidine), allowing for further functionalization or coupling reactions.
  • N-Methylation Reactions: The nitrogen atom can undergo further modifications, such as alkylation, to introduce additional functional groups or increase steric hindrance.

These reactions are essential for constructing complex peptide structures with specific biological activities .

Fmoc-N-Methyl-Phenylalanine-Hydroxyl exhibits various biological activities, primarily due to its incorporation into peptides. Peptides containing this compound can demonstrate:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain peptide sequences incorporating this amino acid have been studied for their potential in cancer therapy.
  • Neuroprotective Effects: Peptides derived from Fmoc-N-Methyl-Phenylalanine-Hydroxyl may exhibit protective effects on neuronal cells.

The biological relevance of this compound often stems from its structural properties that influence receptor binding and activity .

The synthesis of Fmoc-N-Methyl-Phenylalanine-Hydroxyl typically involves several key steps:

  • N-Methylation of Phenylalanine: Starting with phenylalanine, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Protection with Fmoc Group: The N-methylated product is then reacted with Fmoc chloride in a suitable solvent (such as DMF) to introduce the Fmoc protecting group.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity levels suitable for further applications.

Alternative methods may include solid-phase synthesis techniques that allow for more efficient production of peptide libraries .

Fmoc-N-Methyl-Phenylalanine-Hydroxyl finds applications across various fields:

  • Peptide Synthesis: It is extensively used in solid-phase peptide synthesis as a building block for creating peptides with specific functions.
  • Pharmaceutical Development: Its derivatives are explored for drug development, particularly in designing novel therapeutic agents.
  • Research: Used in biochemical research to study protein interactions and enzyme mechanisms.

The versatility of this compound makes it a staple in both academic and industrial settings .

Research into the interactions of Fmoc-N-Methyl-Phenylalanine-Hydroxyl focuses on its binding affinities and structural effects when incorporated into peptides. Studies have shown that:

  • Receptor Binding: Peptides containing this amino acid can exhibit altered binding profiles compared to their natural counterparts, affecting their biological activity.
  • Enzyme Substrate Specificity: The presence of the N-methyl group can influence how enzymes interact with these peptides, providing insights into enzyme mechanism studies.

Several compounds share structural similarities with Fmoc-N-Methyl-Phenylalanine-Hydroxyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Phenylalanine-HydroxylLacks N-methyl groupMore hydrophilic; commonly used in peptides
Fmoc-N-Methyl-Leucine-HydroxylN-methylated leucineImportant for steric hindrance in peptide design
Fmoc-D-N-Methyl-PhenylalanineD-form of N-methyl phenylalaninePotential use in studying chirality effects

Fmoc-N-Methyl-Phenylalanine-Hydroxyl stands out due to its unique combination of hydrophobicity and steric properties conferred by the N-methylation, which can significantly influence peptide conformation and function .

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.16270821 g/mol

Monoisotopic Mass

401.16270821 g/mol

Heavy Atom Count

30

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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